2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro-
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Overview
Description
- It is a heterocyclic compound containing an indole ring system, which is widely found in natural products and pharmaceuticals.
2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro-: , also known by other names such as 1,3-dihydroindol-2-one , 2-Indolinone , and Oxindole , has the chemical formula C₈H₇NO with a molecular weight of approximately 133.15 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including cyclization reactions. One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with a carbonyl compound (such as an aldehyde or ketone) under acidic conditions to form the indole ring.
Reaction Conditions: Acidic catalysts (such as sulfuric acid) are typically used in the Fischer indole synthesis.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of various indole derivatives.
Biology and Medicine: Its derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Limited industrial applications, but its derivatives find use in pharmaceutical research.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific derivatives. it likely interacts with cellular targets (e.g., enzymes, receptors) and modulates biological pathways.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as 7-fluoroindolin-2-one and 7-fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one , share structural similarities.
Uniqueness: The presence of the 4-nitro group and the methylthio substituent distinguishes it from other indole derivatives.
Properties
Molecular Formula |
C9H7FN2O3S |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
7-fluoro-3-methylsulfanyl-4-nitro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H7FN2O3S/c1-16-8-6-5(12(14)15)3-2-4(10)7(6)11-9(8)13/h2-3,8H,1H3,(H,11,13) |
InChI Key |
VRXUHTITZHFUDD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C2=C(C=CC(=C2NC1=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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